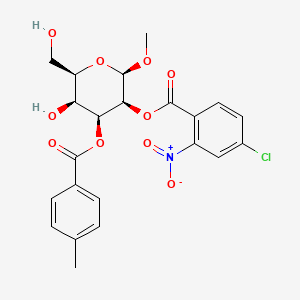

Galectin-3 antagonist 1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H22ClNO10 |

|---|---|

Peso molecular |

495.9 g/mol |

Nombre IUPAC |

[(2R,3S,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-(4-methylbenzoyl)oxyoxan-3-yl] 4-chloro-2-nitrobenzoate |

InChI |

InChI=1S/C22H22ClNO10/c1-11-3-5-12(6-4-11)20(27)33-18-17(26)16(10-25)32-22(31-2)19(18)34-21(28)14-8-7-13(23)9-15(14)24(29)30/h3-9,16-19,22,25-26H,10H2,1-2H3/t16-,17+,18+,19+,22-/m1/s1 |

Clave InChI |

FSBFERQGFVBNEJ-NOYKIMNZSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H]([C@H](O[C@H]([C@H]2OC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])OC)CO)O |

SMILES canónico |

CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])OC)CO)O |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Galectin-3 Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-3 (Gal-3), a unique chimera-type galectin, has emerged as a critical regulator in a myriad of pathophysiological processes, including inflammation, fibrosis, and cancer.[1][2] Its multifaceted roles are dictated by its subcellular location and its ability to bind to β-galactoside-containing glycoconjugates on the cell surface and in the extracellular matrix.[2][3] Elevated levels of Galectin-3 are associated with poor prognosis in various diseases, making it a compelling therapeutic target.[1] This technical guide provides an in-depth exploration of the mechanism of action of Galectin-3 antagonists, with a focus on two prominent investigational drugs: Belapectin (GR-MD-02) and GB0139 (TD139).

Mechanism of Action of Galectin-3 Antagonists

The primary mechanism by which Galectin-3 antagonists function is through competitive inhibition of the carbohydrate recognition domain (CRD) of Galectin-3.[4] This domain is essential for Galectin-3's ability to bind to β-galactosides on glycoproteins and glycolipids.[4] By blocking the CRD, these antagonists prevent Galectin-3 from cross-linking these cell surface receptors, thereby disrupting downstream signaling pathways that contribute to disease progression.[4][5]

Belapectin, a complex polysaccharide, and GB0139, a small molecule thiodigalactoside (B104359) derivative, both target the CRD of Galectin-3.[6][7] Belapectin has been shown to disrupt the formation of the "galectin-3 fibrosome," a multimolecular complex that promotes liver fibrosis.[8] GB0139 has demonstrated potent inhibition of TGF-β1-driven lung fibrosis by preventing Galectin-3 from interacting with its cell surface receptors.[9]

The inhibition of Galectin-3 can modulate several key biological pathways:

-

Inflammation: Galectin-3 antagonists can temper inflammatory responses by interfering with the function of immune cells like macrophages and T-cells.[5]

-

Fibrosis: By blocking Galectin-3, these inhibitors can reduce the activation of fibroblasts and the excessive production of extracellular matrix proteins, key events in the development of fibrosis in organs such as the liver, lungs, and kidneys.[5][10]

-

Cancer: In the context of cancer, Galectin-3 antagonists can inhibit tumor growth, metastasis, and angiogenesis, and may enhance the efficacy of immunotherapies.[5]

Quantitative Data on Galectin-3 Antagonists

The following tables summarize the available quantitative data for Belapectin and GB0139.

Table 1: Binding Affinity of Galectin-3 Antagonists

| Antagonist | Chemical Class | Target | Binding Affinity (Kd/Ki) | Assay Method |

| Belapectin (GR-MD-02) | Polysaccharide | Galectin-3 | Ki = 2.8 µM[4] | Not specified |

| GB0139 (TD139) | Thiodigalactoside | Galectin-3, Galectin-1 | Kd = 14 nM (for Gal-3) | Not specified |

Table 2: Preclinical Efficacy of Galectin-3 Antagonists

| Antagonist | Model | Key Findings |

| Belapectin (GR-MD-02) | Murine models of liver fibrosis | Reduced liver fibrosis and portal hypertension.[11] |

| GB0139 (TD139) | Murine model of idiopathic pulmonary fibrosis (IPF) | Demonstrated strong anti-fibrotic activity and lowered Galectin-3 levels in the lungs.[12] |

Table 3: Clinical Trial Highlights for Galectin-3 Antagonists

| Antagonist | Phase | Indication | Key Outcomes |

| Belapectin (GR-MD-02) | Phase 2b/3 (NAVIGATE trial) | Nonalcoholic steatohepatitis (NASH) with cirrhosis | Reduced development of new esophageal varices in a subgroup of patients without varices at baseline.[13][14] |

| GB0139 (TD139) | Phase 2b | Idiopathic Pulmonary Fibrosis (IPF) | Well-tolerated; dose-dependent reduction in Galectin-3 levels in lung macrophages and associated plasma biomarkers.[12] |

Key Experimental Protocols

This section provides an overview of the methodologies commonly employed to characterize Galectin-3 antagonists.

Binding Assays

1. Intrinsic Tryptophan Fluorescence Spectroscopy

This method is used to determine the binding affinity of an inhibitor to Galectin-3 by measuring changes in the intrinsic fluorescence of tryptophan residues in the protein upon ligand binding.[15]

-

Principle: The fluorescence emission of tryptophan is sensitive to its local environment. When an inhibitor binds to the CRD of Galectin-3, it can alter the microenvironment of nearby tryptophan residues, leading to a change in fluorescence intensity or a shift in the emission maximum.[9]

-

General Protocol:

-

A solution of recombinant human Galectin-3 (typically in the low µM range) is placed in a quartz cuvette.

-

The intrinsic tryptophan fluorescence is excited at approximately 295 nm, and the emission spectrum is recorded (typically from 310 to 500 nm).[9]

-

The inhibitor is titrated into the Galectin-3 solution in increasing concentrations.

-

After each addition and a brief incubation period, the fluorescence spectrum is recorded.

-

The change in fluorescence intensity at a specific wavelength is plotted against the inhibitor concentration, and the data are fitted to a binding equation to determine the dissociation constant (Kd).[15]

-

2. Competitive Binding ELISA

This assay measures the ability of a test compound to compete with a known ligand for binding to Galectin-3.

-

Principle: A microplate is coated with a glycoprotein (B1211001) ligand for Galectin-3. Biotinylated Galectin-3 is then added along with the test inhibitor. The amount of biotinylated Galectin-3 that binds to the plate is inversely proportional to the affinity of the inhibitor.

-

General Protocol:

-

Coat a 96-well microplate with a Galectin-3 ligand (e.g., asialofetuin).

-

Block non-specific binding sites.

-

Add a constant concentration of biotinylated Galectin-3 and varying concentrations of the test inhibitor to the wells.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound components.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated Galectin-3.

-

Add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of bound Galectin-3.

-

Measure the absorbance at the appropriate wavelength and calculate the inhibitor's IC50.

-

Cell-Based Functional Assays

1. Cell Adhesion Assay

This assay assesses the ability of a Galectin-3 antagonist to inhibit the adhesion of cancer cells to the extracellular matrix.

-

Principle: Galectin-3 can mediate the adhesion of cancer cells to extracellular matrix components like laminin. Antagonists that block this interaction will reduce cell adhesion.

-

General Protocol:

-

Coat a 96-well plate with an extracellular matrix protein (e.g., laminin).

-

Seed cancer cells (e.g., HT-29) into the wells in the presence or absence of the Galectin-3 antagonist.[1]

-

Incubate for a specific period to allow for cell adhesion.

-

Wash the wells to remove non-adherent cells.

-

Quantify the number of adherent cells using a method such as the MTT assay.[1]

-

2. In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay evaluates the effect of a Galectin-3 antagonist on the formation of capillary-like structures by endothelial cells.

-

Principle: Galectin-3 can promote angiogenesis. Antagonists are expected to inhibit the formation of tube-like structures by endothelial cells.[16]

-

General Protocol:

-

Coat a 96-well plate with Matrigel.

-

Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.

-

Treat the cells with a pro-angiogenic factor (e.g., VEGF) in the presence or absence of the Galectin-3 antagonist.[16]

-

Incubate for a sufficient time to allow for the formation of tube-like structures.

-

Visualize the tube formation using a microscope and quantify parameters such as the number of tubes and total tube length.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key aspects of Galectin-3's mechanism of action and the experimental approaches to study its antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. raybiotech.com [raybiotech.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nist.gov [nist.gov]

- 6. galectintherapeutics.com [galectintherapeutics.com]

- 7. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. galectintherapeutics.com [galectintherapeutics.com]

- 9. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. hra.nhs.uk [hra.nhs.uk]

- 12. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 13. file.elabscience.com [file.elabscience.com]

- 14. Galectin Therapeutics’ Phase 2 NASH Cirrhosis Clinical Trial Results on Belapectin (GR-MD-02) Published in Gastroenterology - BioSpace [biospace.com]

- 15. researchgate.net [researchgate.net]

- 16. Galectin-3 is an important mediator of VEGF- and bFGF-mediated angiogenic response - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Thiodigalactoside-Based Galectin-3 Antagonists: A Technical Guide

Introduction

Galectin-3, a β-galactoside-binding lectin, is a key regulator in a multitude of pathophysiological processes, including inflammation, fibrosis, and cancer progression. Its multifaceted role has established it as a significant therapeutic target. This technical guide provides an in-depth overview of the discovery and synthesis of a primary class of Galectin-3 antagonists, focusing on the thiodigalactoside (B104359) scaffold, exemplified by the clinical candidate GB0139 (formerly TD139), and its orally bioavailable successor, GB1211. This document is intended for researchers, scientists, and professionals in the field of drug development.

The Rise of Thiodigalactoside-Based Inhibitors

The discovery of potent and selective Galectin-3 inhibitors has been a focal point of research aimed at modulating its disease-associated functions. Early efforts identified natural β-galactosides like lactose (B1674315) and N-acetyllactosamine (LacNAc) as binding partners, but their low affinity and poor pharmacokinetic properties limited their therapeutic potential. Thiodigalactoside (TDG) emerged as a promising scaffold due to its increased stability against enzymatic hydrolysis and comparable binding affinity to LacNAc.[1][2]

A significant breakthrough came with the development of TDG derivatives with modifications at the C3 and C3' positions. These modifications allowed for interactions with a subsite on Galectin-3, leading to enhanced affinity and selectivity.[2] This line of inquiry culminated in the development of GB0139, a high-affinity thiodigalactoside inhibitor that has advanced to clinical trials as an inhaled treatment for idiopathic pulmonary fibrosis (IPF).[3][4][5] To address the limited oral bioavailability of GB0139, further optimization led to the discovery of GB1211, a potent and orally active monogalactoside antagonist.[6][7]

Quantitative Data on Lead Antagonists

The following tables summarize the key quantitative data for the lead Galectin-3 antagonists discussed in this guide.

Table 1: In Vitro Binding Affinity and Potency

| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Selectivity (over Galectin-1) |

| GB0139 (TD139) | Galectin-3 | Not Specified | 2.3 | - | Not Specified |

| GB1211 | Galectin-3 | Fluorescence Polarization | 25 | - | >100-fold |

| GB1211 | Galectin-3 | THP-1 cell-based | - | 220.3 | Not Applicable |

Data sourced from multiple studies.[6][7][8]

Table 2: Pharmacokinetic Properties

| Compound | Administration | Key Pharmacokinetic Parameters |

| GB0139 (TD139) | Inhaled | Retained at high concentrations in the lung for up to 48 hours in mice.[9] |

| GB1211 | Oral | Tmax: 1.75-4 hours (fasted, human); Mean half-life: 11-16 hours (human); ~2-fold accumulation with multiple dosing; 30% excreted unchanged in urine.[10] |

Galectin-3 Signaling Pathways and Antagonist Mechanism of Action

Galectin-3 exerts its biological functions through both extracellular and intracellular signaling pathways. Extracellularly, it cross-links cell surface glycoproteins and glycolipids, forming lattices that modulate receptor signaling and cell-cell/cell-matrix interactions.[11] Key downstream effects include the activation of pathways involved in fibrosis (e.g., TGF-β) and cancer progression (e.g., EGFR signaling).[11] Intracellularly, Galectin-3 can translocate to the cytoplasm and nucleus, where it regulates gene transcription and apoptosis.[12]

Thiodigalactoside-based antagonists function by competitively binding to the carbohydrate recognition domain (CRD) of Galectin-3, thereby preventing its interaction with endogenous glycan ligands. This blockade disrupts the formation of galectin-3 lattices on the cell surface, inhibiting downstream signaling cascades.

Caption: Galectin-3 signaling and antagonist inhibition.

Experimental Protocols

Synthesis of Thiodigalactoside-Based Antagonists (General Scheme)

The synthesis of thiodigalactoside inhibitors like GB0139 often involves the preparation of a 3-azido-galactopyranose intermediate, followed by the formation of the thiodigalactoside core and subsequent modifications.[1][3]

Caption: General synthesis workflow for thiodigalactoside antagonists.

Detailed Protocol for the Synthesis of a 3-Azido-Galactosyl Thiouronium Salt Derivative (Key Intermediate):

This protocol is a generalized representation based on published methods.[1]

-

Starting Material: Begin with a suitably protected galactopyranoside derivative.

-

Azidation: Introduce an azide (B81097) group at the C-3 position. This can be achieved through a Payne rearrangement/azidation process starting from an appropriate epoxide precursor.[3]

-

Activation of Anomeric Center: Convert the anomeric hydroxyl group into a good leaving group, such as a bromide.

-

Thiouronium Salt Formation: React the resulting galactosyl bromide with thiourea (B124793) to form the 3-azido-galactosyl thiouronium salt. This intermediate is crucial for the subsequent in situ generation of the thiol for the coupling reaction.[1]

Galectin-3 Competitive Binding Assay

This protocol outlines a typical fluorescence polarization (FP) assay to determine the binding affinity of antagonists.

-

Reagents and Materials:

-

Recombinant human Galectin-3

-

Fluorescently labeled carbohydrate ligand with known affinity for Galectin-3 (e.g., fluorescein-labeled lactose)

-

Test antagonist compounds

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a stock solution of the fluorescently labeled ligand in assay buffer.

-

Prepare serial dilutions of the test antagonist compounds in assay buffer.

-

In the wells of the 384-well plate, add a fixed concentration of recombinant Galectin-3 and the fluorescently labeled ligand.

-

Add the serially diluted antagonist compounds to the wells. Include control wells with no antagonist (maximum polarization) and wells with no Galectin-3 (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the binding of the fluorescent ligand. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Antagonist Discovery and Characterization Workflow

The discovery of novel Galectin-3 antagonists follows a structured workflow from initial screening to preclinical evaluation.

Caption: Workflow for Galectin-3 antagonist discovery.

The development of thiodigalactoside-based antagonists represents a significant advancement in the pursuit of clinically viable Galectin-3 inhibitors. Compounds like GB0139 and GB1211 have demonstrated the therapeutic potential of targeting this lectin in diseases such as IPF and cancer. The synthetic strategies, experimental protocols, and characterization workflows detailed in this guide provide a comprehensive framework for researchers and drug developers working to further innovate in this promising area of therapeutic intervention. Continued research into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for the development of the next generation of Galectin-3 antagonists.

References

- 1. US8697862B2 - Synthesis of galactoside inhibitors - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Efficient synthesis of a galectin inhibitor clinical candidate (TD139) using a Payne rearrangement/azidation reaction cascade - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 6. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Selvigaltin (GB1211) | Galectin-3 inhibitor | Probechem Biochemicals [probechem.com]

- 9. Galectin-3 inhibitor GB0139 protects against acute lung injury by inhibiting neutrophil recruitment and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Role of Galectin-3 Antagonists in Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-3 (Gal-3), a member of the β-galactoside-binding lectin family, is a pleiotropic protein implicated in a wide array of cellular processes critical to cancer progression.[1][2] Its expression is frequently dysregulated in various malignancies, correlating with tumor growth, angiogenesis, metastasis, and immune evasion.[3][4][5] Intracellularly, Gal-3 can exert anti-apoptotic functions, while extracellularly, it modulates cell-cell and cell-matrix interactions by binding to cell surface glycoconjugates.[3][6] This dual role makes Gal-3 a compelling therapeutic target.

This technical guide focuses on the role of Galectin-3 antagonists in disrupting cancer cell signaling. For the purpose of this document, "Galectin-3 Antagonist 1" will be used as a representative term for a class of molecules that inhibit Gal-3 function. We will delve into the molecular mechanisms, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize the complex signaling pathways involved.

Galectin-3's Role in Cancer Cell Signaling

Galectin-3 influences several key signaling pathways that are hallmarks of cancer. It can act as a scaffold protein, organizing signaling complexes at the plasma membrane and within the cytoplasm.[1]

-

PI3K/Akt Pathway: Galectin-3 can activate the PI3K/Akt signaling cascade, a central regulator of cell survival, proliferation, and growth.[7][8][9] This activation can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the promotion of cell cycle progression.[10][11] In some contexts, Gal-3 upregulates Akt/PI3K activity, which in turn inhibits apoptosis.[11][12]

-

MAPK/ERK Pathway: The Ras-Raf-MEK-ERK pathway, another critical regulator of cell proliferation and survival, is also modulated by Galectin-3.[1][13] Gal-3 can interact with and stabilize activated K-Ras at the plasma membrane, leading to sustained ERK activation.[1] This prolonged signaling can promote cell migration and protect cancer cells from apoptosis.[13][14]

-

Wnt/β-catenin Pathway: Galectin-3 has been shown to be a key regulator in the Wnt/β-catenin signaling pathway.[7][15][16] It can mediate the nuclear accumulation of β-catenin, a crucial step for the transcription of Wnt target genes that drive cell proliferation, such as cyclin D1.[6][7] This is achieved, in part, by regulating the activity of GSK-3β through the PI3K/Akt pathway.[7][10][15]

-

Angiogenesis and Metastasis: Extracellular Gal-3 promotes angiogenesis by interacting with vascular endothelial growth factor receptor (VEGFR) and integrins on endothelial cells.[1][17] It also facilitates tumor cell adhesion to the endothelium and the extracellular matrix, key steps in the metastatic cascade.[2][17]

Mechanism of Action of Galectin-3 Antagonists

Galectin-3 antagonists are designed to interfere with the functions of Gal-3, primarily by targeting its carbohydrate recognition domain (CRD). By blocking the CRD, these antagonists prevent Gal-3 from binding to its various ligands, thereby inhibiting its downstream effects.[18]

The mechanism of action for a representative Galectin-3 antagonist can be summarized as follows:

-

Binding to Extracellular Galectin-3: The antagonist binds to the CRD of circulating or cell-surface-bound Gal-3.

-

Inhibition of Lattice Formation: This binding prevents Gal-3 from cross-linking glycoproteins on the cell surface, disrupting the formation of "galectin lattices" that are crucial for receptor clustering and signal transduction.[1]

-

Disruption of Downstream Signaling: By inhibiting Gal-3's interactions with receptors like VEGFR, integrins, and growth factor receptors, the antagonist effectively dampens the PI3K/Akt and MAPK/ERK pathways.[1][17]

-

Inhibition of Metastasis: The antagonist blocks the adhesion of tumor cells to the endothelium and extracellular matrix, a critical step in metastasis.[17]

-

Modulation of the Tumor Microenvironment: Gal-3 antagonists can also impact the tumor microenvironment by reducing fibrosis and modulating immune responses.[5][18] For instance, they can prevent Gal-3-mediated T-cell apoptosis and promote an anti-tumor immune response.[3][19]

Quantitative Data on Galectin-3 Antagonists

The efficacy of Galectin-3 antagonists has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data for some of the well-characterized inhibitors.

| Inhibitor | Target | Binding Affinity | Cell Line | Effect | IC50 / Concentration | Reference |

| Belapectin (GR-MD-02) | Galectin-3 | Ki = 2.8 μM | 4T1, MCA-205 | Inhibition of proliferation, induction of apoptosis | 0.2 mg/mL, 2 mg/mL | [20] |

| TD139 | Galectin-3 | Kd = 14 nM | - | - | - | [21][22] |

| GB1107 | Galectin-3 | - | A549 | Inhibition of tumor growth | 10 mg/kg/day (in vivo) | [23] |

| Modified Citrus Pectin (MCP) | Galectin-3 | - | Melanoma, Thyroid, Breast, Colon | Inhibition of tumor growth, angiogenesis, and metastasis | - | [2] |

| Inhibitor | In Vivo Model | Effect | Quantitative Result | Reference |

| Belapectin (GR-MD-02) | MCA-205 sarcoma, 4T1 mammary carcinoma | Improved survival, reduced lung metastases | - | [19] |

| GB1107 | Syngeneic mouse lung adenocarcinoma | Reduced tumor growth | 96.9% reduction in tumor volume in Gal-3-/- mice | [24] |

| GB1107 + anti-PD-L1 | A549 lung cancer xenograft | Synergistic inhibition of tumor growth | - | [23] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the role of Galectin-3 antagonists in cancer cell signaling.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To determine the effect of a Galectin-3 antagonist on the phosphorylation status of key proteins in signaling pathways like PI3K/Akt and MAPK/ERK.

Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., A549, HeLa) are cultured to 70-80% confluency. Cells are then treated with the Galectin-3 antagonist at various concentrations for specified time points. A vehicle control is included.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK).

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities are quantified using densitometry software. The ratio of phosphorylated to total protein is calculated and normalized to the vehicle control.

Cell Viability and Apoptosis Assays

Objective: To assess the impact of Galectin-3 antagonism on cancer cell viability and apoptosis.

Methodology (MTT Assay for Viability):

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with increasing concentrations of the Galectin-3 antagonist for 24, 48, or 72 hours.

-

MTT Incubation: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated.

Methodology (Annexin V/PI Staining for Apoptosis):

-

Cell Treatment: Cells are treated with the Galectin-3 antagonist as described above.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Co-Immunoprecipitation (Co-IP)

Objective: To investigate the interaction between Galectin-3 and its binding partners and how this is affected by an antagonist.

Methodology:

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.

-

Pre-clearing: The lysate is pre-cleared with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody against the protein of interest (e.g., Galectin-3) or an isotype control antibody overnight at 4°C. Protein A/G beads are then added to pull down the antibody-protein complexes.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and analyzed by Western blotting using antibodies against the suspected interacting proteins.

Conclusion

Galectin-3 is a multifaceted protein that plays a significant role in the progression of cancer through its influence on key signaling pathways. The development of Galectin-3 antagonists represents a promising therapeutic strategy. These inhibitors have demonstrated the ability to disrupt cancer cell signaling, inhibit tumor growth and metastasis, and modulate the tumor microenvironment in preclinical models. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of Galectin-3 antagonists in the treatment of cancer.[2][4][25]

References

- 1. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]

- 3. Galectin-3 as a Potential Target to Prevent Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Belapectin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GALECTIN INHIBITORS - Is a Galectin-3 Inhibitor the Answer for Millions of Patients With Cirrhosis & Cancer? [drug-dev.com]

- 6. Regulation of cancer-related gene expression by galectin-3 and the molecular mechanism of its nuclear import pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Galectin-3 Mediates Nuclear β-Catenin Accumulation and Wnt Signaling in Human Colon Cancer Cells by Regulation of GSK-3β Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. β4-Integrin/PI3K Signaling Promotes Tumor Progression through the Galectin-3- N-Glycan Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Galectin-3 mediates bone marrow microenvironment-induced drug resistance in acute leukemia cells via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of galectin-3 in cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Galectin-3 inhibits tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis by activating Akt in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Galectin-3 induces cell migration via a calcium-sensitive MAPK/ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Galectin-3 induces cell migration via a calcium-sensitive MAPK/ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Galectin-3 mediates nuclear beta-catenin accumulation and Wnt signaling in human colon cancer cells by regulation of glycogen synthase kinase-3beta activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Implication of galectin-3 in Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Extracellular Galectin-3 in Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]

- 19. Galectin-3 inhibition using novel inhibitor GR-MD-02 improves survival and immune function while reducing tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. immune-system-research.com [immune-system-research.com]

- 22. FDA approves an IND from Galecto Biotech for TD139 treatment of IPF patients. – Phase Ib/IIa Trial to Start in the UK – Galecto, Inc. [galecto.com]

- 23. researchgate.net [researchgate.net]

- 24. aacrjournals.org [aacrjournals.org]

- 25. go.drugbank.com [go.drugbank.com]

The Role of Galectin-3 Antagonism in Combating Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), is the final common pathway of numerous chronic diseases, leading to organ scarring and eventual failure. Galectin-3, a β-galactoside-binding lectin, has emerged as a key player in the progression of fibrosis across various organs, including the liver, heart, lungs, and kidneys. Its multifaceted role in inflammation, fibroblast activation, and collagen production makes it a compelling therapeutic target. This technical guide provides an in-depth overview of the effects of Galectin-3 antagonism on fibrosis, with a focus on preclinical data, experimental protocols, and the underlying signaling pathways.

The Pro-Fibrotic Actions of Galectin-3

Galectin-3 contributes to the fibrotic cascade through several mechanisms:

-

Myofibroblast Activation: Galectin-3 promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition.

-

Inflammation: It acts as a pro-inflammatory mediator, recruiting and activating macrophages and other immune cells that contribute to a fibrotic microenvironment.

-

TGF-β Signaling: Galectin-3 can potentiate Transforming Growth Factor-β (TGF-β) signaling, a central pathway in fibrosis, by clustering TGF-β receptors on the cell surface and prolonging their activation.

-

ECM Interaction: It can directly interact with ECM components, influencing matrix organization and stiffness.

Therapeutic Strategies: Galectin-3 Antagonists

A number of Galectin-3 antagonists are in development, ranging from small molecules to protein-based inhibitors. This guide will focus on three prominent examples with substantial preclinical data:

-

Selvigaltin (GB1211): An orally available small-molecule inhibitor of Galectin-3.

-

GR-MD-02: A complex carbohydrate-based drug that targets Galectin-3.

-

Gal-3C: The C-terminal domain of Galectin-3, which acts as a protein-based inhibitor.

Quantitative Data on the Anti-Fibrotic Effects of Galectin-3 Antagonists

The following tables summarize the quantitative data from key preclinical studies demonstrating the efficacy of Galectin-3 antagonists in various fibrosis models.

Table 1: Efficacy of Selvigaltin (GB1211) in a Rabbit Model of Non-Alcoholic Steatohepatitis (NASH)

| Parameter | Vehicle Control | Selvigaltin (1.0 mg/kg) | Selvigaltin (5.0 mg/kg) | % Reduction vs. Control | p-value |

| Liver Fibrosis (% PSR Area) | 2.5 ± 0.5 | 1.2 ± 0.3 | 1.0 ± 0.2 | 52 - 60% | <0.05 |

| Collagen Content (SHG) | 1.8 ± 0.4 | 0.9 ± 0.2 | 0.8 ± 0.2 | 50 - 56% | <0.05 |

| Inflammatory Foci (count/mm²) | 15 ± 3 | 7 ± 2 | 6 ± 1 | 53 - 60% | <0.01 |

| ALT (U/L) | 120 ± 25 | 70 ± 15 | 65 ± 12 | 42 - 46% | <0.05 |

| AST (U/L) | 250 ± 50 | 150 ± 30 | 140 ± 25 | 40 - 44% | <0.05 |

Data are presented as mean ± SEM. PSR: Picrosirius Red; SHG: Second Harmonic Generation; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.

Table 2: Efficacy of GR-MD-02 in a Rat Model of Thioacetamide (B46855) (TAA)-Induced Liver Fibrosis [1][2][3][4]

| Parameter | Vehicle Control | GR-MD-02 (90 mg/kg) | % Reduction vs. Control | p-value |

| Liver Collagen (% Sirius Red Area) | 25.5 ± 3.2 | 10.1 ± 1.8 | ~60% | <0.001 |

| Ishak Fibrosis Score | 5.8 ± 0.2 (Cirrhosis) | 3.5 ± 0.4 (Significant Fibrosis) | - | <0.01 |

| Portal Pressure (mmHg) | 14.5 ± 1.1 | 10.2 ± 0.8 | ~30% | <0.05 |

Data are presented as mean ± SEM.

Table 3: Efficacy of GR-MD-02 in a Mouse Model of NASH [5]

| Parameter | Vehicle Control | GR-MD-02 (30 mg/kg) | % Reduction vs. Control | p-value |

| NAFLD Activity Score (NAS) | 5.5 ± 0.5 | 3.2 ± 0.4 | ~42% | <0.01 |

| Liver Collagen (% Sirius Red Area) | 3.8 ± 0.6 | 1.5 ± 0.3 | ~60% | <0.01 |

| α-SMA Positive Area (%) | 4.2 ± 0.7 | 1.8 ± 0.4 | ~57% | <0.01 |

Data are presented as mean ± SEM. NAFLD: Non-alcoholic fatty liver disease; α-SMA: alpha-Smooth Muscle Actin.

Table 4: Efficacy of Gal-3C in a Rat Model of Myocardial Infarction (MI)-Induced Cardiac Fibrosis [6]

| Parameter | Vehicle Control | Gal-3C (2 mg/kg/day) | % Improvement vs. Control | p-value |

| Interstitial Fibrosis (%) | 8.5 ± 1.2 | 4.1 ± 0.8 | ~52% | <0.01 |

| Left Ventricular Ejection Fraction (%) | 45 ± 3 | 58 ± 4 | ~29% | <0.05 |

| LV End-Systolic Volume (μL) | 150 ± 15 | 105 ± 12 | ~30% | <0.05 |

Data are presented as mean ± SEM. LV: Left Ventricular.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables.

Selvigaltin (GB1211) in a Rabbit Model of NASH

-

Animal Model: Male New Zealand White rabbits.

-

Induction of Fibrosis: Rabbits were fed a high-fat diet (HFD) for 12 weeks to induce NASH and liver fibrosis.

-

Drug Administration: Selvigaltin was administered orally once daily for the last 4 weeks of the HFD feeding at doses of 0.3, 1.0, and 5.0 mg/kg. A vehicle control group received the vehicle solution.

-

Histological Analysis:

-

Liver tissue was fixed in 10% neutral buffered formalin, embedded in paraffin (B1166041), and sectioned.

-

Fibrosis was quantified by staining with Picrosirius Red (PSR) and analyzing the percentage of the stained area using image analysis software.

-

Collagen content was also assessed using Second Harmonic Generation (SHG) microscopy.

-

-

Biochemical Analysis: Serum levels of ALT and AST were measured using standard enzymatic assays.

-

Gene Expression Analysis: mRNA levels of pro-inflammatory and pro-fibrotic genes in liver tissue were quantified using real-time quantitative PCR (RT-qPCR).

GR-MD-02 in a Rat Model of TAA-Induced Liver Fibrosis[1][2][3][4]

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Fibrosis: Liver fibrosis was induced by intraperitoneal (IP) injections of thioacetamide (TAA) at a dose of 150 mg/kg, three times a week for 8 weeks.[3]

-

Drug Administration: GR-MD-02 was administered via IP injection at a dose of 90 mg/kg once weekly for 4 weeks, starting after the 8-week TAA induction period.[2][3] A control group received vehicle injections.

-

Histological Analysis:

-

Liver tissue was processed for paraffin embedding.

-

Collagen deposition was quantified by staining with Sirius Red and measuring the stained area.

-

Fibrosis was staged using the Ishak scoring system by a blinded pathologist.

-

-

Hemodynamic Measurements: Portal pressure was measured directly via a catheter inserted into the portal vein at the end of the study.

GR-MD-02 in a Mouse Model of NASH[5]

-

Animal Model: C57BL/6J mice.

-

Induction of Fibrosis: NASH was induced by feeding a diet high in fat (45%), fructose, and cholesterol for 24 weeks.

-

Drug Administration: GR-MD-02 was administered intravenously at a dose of 30 mg/kg twice weekly for 8 weeks, starting after 16 weeks of the diet.

-

Histological Analysis:

-

Liver sections were stained with Hematoxylin and Eosin (H&E) for assessment of the NAFLD Activity Score (NAS), which includes steatosis, lobular inflammation, and hepatocyte ballooning.

-

Fibrosis was quantified by Sirius Red staining.

-

Myofibroblast activation was assessed by immunohistochemistry for α-Smooth Muscle Actin (α-SMA).

-

Gal-3C in a Rat Model of MI-Induced Cardiac Fibrosis[6]

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Fibrosis: Myocardial infarction (MI) was induced by permanent ligation of the left anterior descending (LAD) coronary artery.

-

Drug Administration: Gal-3C was administered intravenously daily for 7 days, starting 24 hours after MI, at a dose of 2 mg/kg/day. A control group received saline.

-

Echocardiography: Cardiac function, including left ventricular ejection fraction and volumes, was assessed by echocardiography at baseline and at 4 weeks post-MI.

-

Histological Analysis:

-

Hearts were harvested at 4 weeks post-MI and sectioned.

-

Interstitial fibrosis in the non-infarcted remote myocardium was quantified using Picrosirius Red staining.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involving Galectin-3 in fibrosis and a typical experimental workflow for evaluating anti-fibrotic agents.

Caption: Galectin-3 Pro-Fibrotic Signaling Pathways.

Caption: Preclinical Evaluation of Anti-Fibrotic Agents.

Conclusion

The preclinical data strongly support the role of Galectin-3 as a key driver of fibrosis in multiple organs. A variety of Galectin-3 antagonists have demonstrated significant anti-fibrotic efficacy in animal models of liver, cardiac, and other fibrotic diseases. These findings provide a solid rationale for the continued clinical development of Galectin-3 inhibitors as a novel therapeutic strategy to address the significant unmet medical need in patients with fibrotic conditions. Further research will be crucial to fully elucidate the therapeutic potential and safety profile of these agents in humans.

References

- 1. Regression of Fibrosis and Reversal of Cirrhosis in Rats by Galectin Inhibitors in Thioacetamide-Induced Liver Disease | PLOS One [journals.plos.org]

- 2. Regression of fibrosis and reversal of cirrhosis in rats by galectin inhibitors in thioacetamide-induced liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regression of Fibrosis and Reversal of Cirrhosis in Rats by Galectin Inhibitors in Thioacetamide-Induced Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Therapy of Experimental NASH and Fibrosis with Galectin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. - MedCrave online [medcraveonline.com]

The Role of Galectin-3 Antagonists in Modulating the Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-3 (Gal-3), a β-galactoside-binding lectin, has emerged as a critical regulator of diverse biological processes, including immune responses, inflammation, and cancer progression.[1][2] Its multifaceted role in the tumor microenvironment, particularly in promoting immune evasion, has positioned it as a compelling target for therapeutic intervention.[3] Galectin-3 antagonists are a class of molecules designed to inhibit the activity of Gal-3, thereby restoring anti-tumor immunity and impeding disease progression.[4][5] This technical guide provides an in-depth overview of the mechanisms of action of Galectin-3 antagonists, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways.

Mechanism of Action of Galectin-3 Antagonists

Galectin-3 exerts its immunomodulatory effects through various mechanisms, primarily by binding to glycans on the surface of immune cells. Galectin-3 antagonists function by competitively binding to the carbohydrate-recognition domain (CRD) of Gal-3, preventing its interaction with target cells and disrupting downstream signaling pathways.[4]

Key immunomodulatory functions of Galectin-3 that are counteracted by antagonists include:

-

Suppression of T-cell activity: Extracellular Gal-3 can cross-link T-cell receptors (TCRs), leading to TCR downregulation, impaired immunological synapse formation, and ultimately T-cell anergy or apoptosis.[6][7] Antagonists block this interaction, restoring T-cell activation and effector functions.

-

Promotion of M2 Macrophage Polarization: Gal-3 promotes the differentiation of macrophages towards an anti-inflammatory and pro-tumoral M2 phenotype.[3][6] By inhibiting Gal-3, antagonists can shift the balance towards a pro-inflammatory M1 phenotype, which is critical for anti-tumor immunity.

-

Recruitment of Myeloid-Derived Suppressor Cells (MDSCs): Gal-3 can attract MDSCs to the tumor microenvironment, which further suppresses T-cell responses.[8] Galectin-3 inhibitors can reduce the infiltration of these immunosuppressive cells.

Quantitative Data on the Efficacy of Galectin-3 Antagonists

The following tables summarize key quantitative data from preclinical and clinical studies investigating the immunomodulatory effects of Galectin-3 antagonists.

Table 1: Preclinical Efficacy of Galectin-3 Antagonist GB1107 in a Syngeneic Mouse Lung Adenocarcinoma Model [4]

| Treatment Group | Average Tumor Volume (mm³) | Tumor Weight (mg) | M2-like Macrophages (Ym1+/F4/80+) Ratio | CD8+ T-cell Infiltration |

| Control | 286 | 153 ± 31 | Significantly Higher | Lower |

| Galectin-3-/- | 9 | 3 ± 2 | Significantly Lower | Higher |

| GB1107 | Reduced Tumor Growth | Reduced Tumor Weight | Increased M1 Polarization | Increased |

| GB1107 + anti-PD-L1 | Potentiated anti-tumor effect | Potentiated anti-tumor effect | - | Increased expression of cytotoxic molecules (IFNγ, granzyme B, perforin-1, Fas ligand) |

Table 2: Preclinical Efficacy of Galectin-3 Antagonist GR-MD-02 (Belapectin) in Mouse Cancer Models [6]

| Cancer Model | Treatment Group | Outcome |

| MCA-205 sarcoma | GR-MD-02 + anti-OX40 | Improved survival |

| 4T1 mammary carcinoma | GR-MD-02 + anti-OX40 | Improved survival, Reduced lung metastases |

| TRAMP-C1 prostate cancer | GR-MD-02 + anti-OX40 | Prolonged survival |

Table 3: Clinical Trial Data for GR-MD-02 (Belapectin) in Combination with Pembrolizumab [8]

| Cancer Type | Number of Patients | Objective Response Rate |

| Advanced Melanoma | 6 (lowest dose cohort) | 1 partial response |

Table 4: In Vitro Effects of Galectin-3 Inhibition on Macrophage-Associated Inflammatory Cytokines [9][10]

| Treatment | IL-8 mRNA Expression | TNF-α mRNA Expression | IL-1β mRNA Expression |

| M1 Macrophages (Control) | Increased | Increased | Increased |

| M1 Macrophages + Gal-3 siRNA | Decreased | Decreased | Decreased |

Key Experimental Protocols

In Vitro Macrophage Polarization Assay

This protocol describes the differentiation and polarization of human THP-1 monocytes into M1 macrophages and the subsequent assessment of the effect of Galectin-3 inhibition.[9][11]

1. Differentiation of THP-1 Monocytes:

- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

- Induce differentiation into macrophages by treating the cells with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24 hours.

2. M1 Macrophage Polarization:

- After differentiation, wash the cells with PBS.

- Polarize the macrophages towards the M1 phenotype by incubating with 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL Interferon-gamma (IFN-γ) for 48 hours.

3. Galectin-3 Inhibition:

- For knockdown experiments, transfect M1 macrophages with Galectin-3 specific siRNA or a control siRNA according to the manufacturer's protocol.

- For antagonist treatment, add the Galectin-3 inhibitor at the desired concentration to the culture medium during or after polarization.

4. Analysis of Macrophage Phenotype and Cytokine Production:

- Flow Cytometry: Stain cells with antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206) to assess the polarization state.

- Quantitative RT-PCR: Isolate RNA from the cells and perform qRT-PCR to measure the expression of genes associated with M1 (e.g., TNF-α, IL-1β, IL-6) and M2 (e.g., Arg-1, IL-10) phenotypes.

- ELISA: Collect the cell culture supernatant and measure the concentration of secreted cytokines using specific ELISA kits.

Flow Cytometry for Immune Cell Profiling in Tumors

This protocol outlines a general workflow for the analysis of tumor-infiltrating immune cells in mouse syngeneic tumor models treated with a Galectin-3 antagonist.[12][13]

1. Tumor Digestion and Single-Cell Suspension Preparation:

- Excise tumors from control and treated mice.

- Mechanically dissociate the tumor tissue using a gentleMACS Dissociator.

- Enzymatically digest the tissue using a tumor dissociation kit to obtain a single-cell suspension.

- Remove red blood cells using an ACK lysis buffer.

- Filter the cell suspension through a 70-μm cell strainer.

2. Antibody Staining:

- Count the cells and dispense up to 3 x 10^6 cells per well in a 96-well plate.

- Stain for cell viability using a live/dead stain.

- Block Fc receptors with an anti-CD16/32 antibody.

- Stain for surface markers using a cocktail of fluorescently conjugated antibodies. A typical panel for immune cell profiling might include:

- T cells: CD45, CD3, CD4, CD8a

- Regulatory T cells: CD25, FoxP3 (requires intracellular staining)

- Myeloid cells: CD11b

- Monocytes/Macrophages: Ly6C, Ly6G, F4/80, CD206 (for M2)

- Dendritic cells: CD11c, MHC class II

- NK cells: CD335, CD49b

- B cells: B220

3. Flow Cytometry Acquisition and Analysis:

- Acquire the stained samples on a flow cytometer (e.g., BD LSR Fortessa).

- Analyze the data using flow cytometry analysis software (e.g., FlowJo).

- Gate on live, single, CD45+ cells to identify the immune cell populations.

- Quantify the percentage and absolute number of each immune cell subset within the tumor.

Signaling Pathways and Visualizations

Galectin-3 Mediated TCR Signaling Inhibition

Extracellular Galectin-3 can form a lattice with glycans on the T-cell surface, which restricts the mobility of the TCR and co-receptors like CD8. This steric hindrance prevents the formation of a stable immunological synapse between the T cell and the antigen-presenting cell (APC), leading to dampened TCR signaling and T-cell anergy. Galectin-3 antagonists disrupt this lattice, allowing for proper TCR clustering and signal transduction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. The role of Galectin-3 in modulating tumor growth and immunosuppression within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Unraveling How Tumor-Derived Galectins Contribute to Anti-Cancer Immunity Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Galectin-3 inhibition using novel inhibitor GR-MD-02 improves survival and immune function while reducing tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Galectin-3 negatively regulates TCR-mediated CD4+ T-cell activation at the immunological synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. galectintherapeutics.com [galectintherapeutics.com]

- 9. mdpi.com [mdpi.com]

- 10. Galectin-3 Modulates Macrophage Activation and Contributes Smooth Muscle Cells Apoptosis in Abdominal Aortic Aneurysm Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. proqinase.com [proqinase.com]

- 13. content.noblelifesci.com [content.noblelifesci.com]

A Technical Guide to the Binding Affinity and Selectivity of Galectin-3 Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-3, a β-galactoside-binding lectin, has emerged as a significant therapeutic target due to its multifaceted role in a range of pathologies, including cancer, inflammation, and fibrosis. Its ability to modulate key cellular processes is intrinsically linked to its binding to various glycoconjugates. Consequently, the development of specific antagonists capable of inhibiting these interactions is of paramount importance. This technical guide provides an in-depth analysis of "Galectin-3 antagonist 1," a selective inhibitor of Galectin-3, focusing on its binding affinity and selectivity profile. This document outlines the quantitative binding data, detailed experimental protocols for its characterization, and the signaling pathways modulated by Galectin-3.

Binding Affinity and Selectivity of this compound

"this compound" (also referred to as compound 15 in some literature) demonstrates a potent and selective inhibitory activity against Galectin-3.[1][2] The binding affinity is quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger binding interaction.

Table 1: Binding Affinity of this compound for Human Galectins [1][2]

| Galectin Target | Dissociation Constant (Kd) |

| Galectin-3 | 5.3 µM |

| Galectin-4 (N-terminal domain) | 250 µM |

| Galectin-4 (C-terminal domain) | 18 µM |

| Galectin-8 (C-terminal domain) | 450 µM |

The data clearly indicates that "this compound" exhibits a significantly higher affinity for Galectin-3 compared to other galectins tested, highlighting its selectivity.

Chemical Structure of this compound

The chemical structure of "this compound" is presented below.

Molecular Formula: C₂₂H₂₂ClNO₁₀[2] Molecular Weight: 495.86 g/mol [2]

(A chemical structure diagram would be inserted here if image generation were possible.)

Experimental Protocols

The determination of the binding affinity of "this compound" is primarily achieved through biophysical techniques such as Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled ligand from Galectin-3 by the antagonist.

Materials:

-

Recombinant human Galectin-3

-

Fluorescently labeled probe with known affinity for Galectin-3 (e.g., fluorescein-labeled lactose)

-

"this compound"

-

Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Galectin-3 in the assay buffer. The final concentration in the assay will depend on the Kd of the fluorescent probe.

-

Prepare a stock solution of the fluorescent probe. The final concentration should be low (nanomolar range) and provide a stable fluorescence signal.

-

Prepare a serial dilution of "this compound" in the assay buffer.

-

-

Assay Setup:

-

In a microplate, add a fixed concentration of Galectin-3 and the fluorescent probe to each well.

-

Add the serially diluted "this compound" to the wells. Include control wells with no antagonist (maximum polarization) and wells with only the probe (minimum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader.

-

-

Data Analysis:

-

The data is plotted as fluorescence polarization versus the logarithm of the antagonist concentration.

-

The IC50 value (the concentration of antagonist that displaces 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve.

-

The Ki (inhibition constant), which is related to the Kd, can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of the antagonist to Galectin-3, providing a complete thermodynamic profile of the interaction.

Materials:

-

Recombinant human Galectin-3

-

"this compound"

-

Dialysis buffer (e.g., PBS, pH 7.4)

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze both Galectin-3 and "this compound" extensively against the same buffer to minimize heats of dilution.

-

Accurately determine the concentrations of both the protein and the ligand.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the Galectin-3 solution into the sample cell of the calorimeter.

-

Load the "this compound" solution into the injection syringe. The concentration of the ligand in the syringe should be 10-20 times higher than the protein concentration in the cell.

-

-

Titration:

-

Perform a series of small injections of the antagonist into the Galectin-3 solution.

-

The instrument measures the heat released or absorbed after each injection.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integration of these peaks yields the heat change per injection.

-

The data is then plotted as heat change per mole of injectant versus the molar ratio of ligand to protein.

-

Fitting this binding isotherm to a suitable binding model (e.g., a single-site binding model) yields the stoichiometry (n), the binding affinity (Ka, from which Kd is calculated), and the enthalpy of binding (ΔH).

-

Galectin-3 Signaling Pathways

Galectin-3 is a pleiotropic protein that can be found in the cytoplasm, nucleus, and extracellular space, allowing it to influence a variety of signaling pathways that are critical in health and disease.[3] "this compound" is designed to inhibit the extracellular interactions of Galectin-3, thereby modulating these downstream signaling events.

Wnt/β-catenin Signaling Pathway

Galectin-3 has been shown to interact with key components of the Wnt/β-catenin pathway. Extracellularly, it can cluster cell surface receptors, while intracellularly, it can directly bind to β-catenin and Axin.[3][4][5][6][7][8] This interaction can influence the stability and nuclear translocation of β-catenin, a critical step in the activation of Wnt target genes involved in cell proliferation and differentiation. The effect of Galectin-3 on Wnt signaling can be context-dependent, with reports of both activation and inhibition.[6]

MAPK/ERK Signaling Pathway

Exogenous Galectin-3 can activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[9][10] This activation is often dependent on the carbohydrate-recognition domain of Galectin-3 and can be initiated through interactions with cell surface receptors. The pathway proceeds through a cascade of protein kinases (Raf, MEK, ERK) that ultimately leads to the phosphorylation of transcription factors and regulation of genes involved in cell migration, proliferation, and survival.[9][11][12][13]

Bone Morphogenetic Protein (BMP) Signaling Pathway

Galectin-3 can interact with components of the Bone Morphogenetic Protein (BMP) signaling pathway. It has been shown to bind to BMP receptor 1A (BMPR1A) and BMP7, thereby modulating downstream signaling.[14][15][16] The BMP pathway is crucial for embryogenesis, development, and tissue homeostasis, and its dysregulation is implicated in various diseases. Galectin-3's interaction with BMP receptors can influence the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate target gene expression.

Conclusion

"this compound" is a valuable research tool for investigating the biological functions of Galectin-3. Its demonstrated potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at elucidating the role of Galectin-3 in various physiological and pathological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the in vivo efficacy and pharmacokinetic properties of this antagonist will be crucial for its potential translation into a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Galectin-3 Mediates Nuclear β-Catenin Accumulation and Wnt Signaling in Human Colon Cancer Cells by Regulation of GSK-3β Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Implication of galectin-3 in Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Galectin-3 mediates nuclear beta-catenin accumulation and Wnt signaling in human colon cancer cells by regulation of glycogen synthase kinase-3beta activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Galectin-3 in Bone Cell Differentiation, Bone Pathophysiology and Vascular Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Galectin-3 induces cell migration via a calcium-sensitive MAPK/ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 12. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Galectin-3 Plays an Important Role in BMP7-Induced Cementoblastic Differentiation of Human Periodontal Ligament Cells by Interacting with Extracellular Components - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Galectin-3 Plays an Important Role in BMP7-Induced Cementoblastic Differentiation of Human Periodontal Ligament Cells by Interacting with Extracellular Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Technical Guide to Galectin-3 Antagonism in Acute Lymphoblastic Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Lymphoblastic Leukemia (ALL), particularly in its relapsed form, presents a significant therapeutic challenge, largely due to the protective effects of the bone marrow microenvironment.[1] This microenvironment fosters environmentally-mediated drug resistance, a process in which stromal cells shield ALL cells from chemotherapy.[2][3] A key mediator of this protective communication is Galectin-3 (Gal-3), a β-galactoside-binding protein.[4] Elevated levels of Gal-3 are correlated with poor prognosis and relapse.[3][5] Stromal cells in the bone marrow are a primary source of Gal-3, which is secreted and subsequently internalized by ALL cells, triggering pro-survival signals and conferring resistance to drug-induced apoptosis.[1][4] Consequently, the inhibition of Galectin-3 has emerged as a promising therapeutic strategy to overcome chemoresistance and enhance the efficacy of conventional treatments in ALL.[3] This guide provides an in-depth overview of the role of Gal-3 in ALL, the mechanism of its antagonists, and key preclinical data and experimental protocols to aid in the research and development of novel anti-leukemic therapies.

The Role of Galectin-3 in ALL Pathogenesis and Chemoresistance

Galectin-3, encoded by the LGALS3 gene, is a multifaceted protein involved in numerous cellular processes including cell growth, adhesion, and apoptosis.[6] While ALL cells themselves were initially reported not to express Gal-3, it is now understood that stromal cells within the tumor microenvironment are the main source.[1][2] This stromal-secreted Gal-3 is actively internalized by ALL cells, leading to significant protection against apoptosis induced by chemotherapeutic agents.[1] The interaction is dynamic; stromal cells secrete Gal-3, which binds to glycan structures on the surface of ALL cells, is internalized, and can even stimulate the ALL cells to transcribe their own LGALS3 mRNA, creating a reinforcing loop that promotes survival.[4]

This protective mechanism is a major contributor to relapse, which often originates in the bone marrow.[2] Studies have shown that plasma levels of Gal-3 in the bone marrow of ALL patients are significantly higher than in healthy controls.[2] Furthermore, higher LGALS3 mRNA levels correlate with a higher probability of minimal residual disease (MRD) positivity after induction therapy.[3] The inhibition of Gal-3, therefore, represents a viable therapeutic target to disrupt the protective signaling between the microenvironment and ALL cells.[1]

Mechanism of Action: Galectin-3 Signaling and Antagonism

Pro-Survival Signaling Pathways

Extracellular Galectin-3 promotes the cross-linking of glycan-containing molecules on the cell surface, modulating critical signaling pathways that enhance survival and proliferation.[2] In various leukemias, Gal-3 has been shown to activate pro-survival pathways including the Akt and Erk pathways, leading to the accumulation of anti-apoptotic proteins like Mcl-1.[5] By binding to cell surface receptors, Gal-3 can trigger a cascade of intracellular events that ultimately suppress apoptosis and promote chemoresistance.[7][8]

Rationale for Antagonism

Galectin-3 antagonists are designed to interfere with the carbohydrate recognition domain (CRD) of Gal-3, preventing it from binding to its glycoprotein ligands on the surface of ALL cells.[1][9] By blocking this initial interaction, antagonists disrupt the downstream signaling that leads to chemoresistance. This approach can re-sensitize ALL cells to conventional chemotherapy, induce cell cycle arrest, and promote apoptosis.[1][3] The development of highly selective small molecule inhibitors is a key area of research, as this specificity is crucial to minimize off-target effects due to the structural homology among different galectins.[5][9]

Preclinical Data for Galectin-3 Antagonists

Several novel Galectin-3 antagonists have been evaluated in preclinical ALL models, demonstrating promising anti-leukemic activity. These compounds range from carbohydrate-based small molecules to more complex polysaccharides.

Binding Affinity and Selectivity

The efficacy of a Gal-3 antagonist is initially determined by its binding affinity (Kd) and its selectivity for Gal-3 over other galectins. High affinity and selectivity are desirable properties for a therapeutic lead compound.

Table 1: Binding Affinity of Representative Galectin-3 Antagonists

| Compound Name | Target | Kd (μM) | Notes | Reference |

|---|---|---|---|---|

| Galectin-3 antagonist 1 (compound 15) | Galectin-3 | 5.3 | Potent and selective. | [10] |

| " | Galectin-4C | 18 | ~3.4x less affinity than for Gal-3. | [10] |

| " | Galectin-4N | 250 | ~47x less affinity than for Gal-3. | [10] |

| " | Galectin-8C | 450 | ~85x less affinity than for Gal-3. | [10] |

| KB1019.7 | Galectin-3 | μM range | A novel carbohydrate-based compound with significant selectivity for Gal-3 over Gal-1. |[1] |

In Vitro Efficacy in ALL Models

The anti-leukemic effects of Gal-3 antagonists have been demonstrated in vitro, particularly in co-culture models that mimic the protective bone marrow microenvironment.

Table 2: In Vitro Efficacy of Galectin-3 Antagonist KB1019.7

| Cell Line Condition | Endpoint | Value | Effect | Reference |

|---|---|---|---|---|

| Various ALL cell lines | IC50 | ~470 μM | Dose-dependent reduction in cell viability. | [1] |

| US7 (Ph-negative) & TXL2 (Ph-positive) | Treatment | 250 & 500 μM | Induced cell death and cell cycle arrest. | [1] |

| ALL cells on protective stroma (OP9) | Combination Therapy | Not specified | Sensitized ALL cells to conventional chemotherapy, circumventing resistance. |[1] |

Key Experimental Protocols

Reproducible and robust experimental protocols are critical for evaluating Gal-3 antagonists. The following are methodologies adapted from published preclinical studies.[2]

Co-culture of ALL and Stromal Cells

This protocol is designed to model the supportive bone marrow microenvironment.

-

Cell Seeding: Plate murine stromal cells (e.g., OP9) in a suitable culture vessel and allow them to grow to confluence to form a protective layer.

-

Leukemia Cell Addition: Once the stromal layer is established, add the ALL cell line of interest (e.g., TXL2, US7) to the culture.

-

Incubation: Co-culture the cells for 24-48 hours to allow for interaction and the establishment of environmentally-mediated drug resistance.

-

Treatment: Introduce the Galectin-3 antagonist, conventional chemotherapeutic agent (e.g., vincristine, nilotinib), or a combination of both to the co-culture.

-

Analysis: After a predetermined incubation period (e.g., 72 hours), harvest the non-adherent ALL cells for downstream analysis such as viability or apoptosis assays.

Cell Viability Assessment (Trypan Blue Exclusion)

A direct method to quantify viable cells post-treatment.

-

Cell Harvesting: Collect the ALL cells from the experimental culture.

-

Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

-

Counting: Load the mixture onto a hemocytometer. Under a light microscope, count the number of viable (unstained, bright) and non-viable (blue) cells.

-

Calculation: Determine the percentage of viable cells relative to the total number of cells counted.

Apoptosis Measurement (FACS Analysis)

A quantitative method to measure drug-induced apoptosis.

-

Cell Preparation: Harvest treated and control ALL cells and wash with cold PBS.

-

Staining: Resuspend cells in a binding buffer and stain with Annexin V (conjugated to a fluorophore like FITC) and a viability dye such as Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark according to the manufacturer's protocol.

-

Data Acquisition: Analyze the stained cells using a flow cytometer (FACS).

-

Gating and Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Conclusion and Future Directions

The targeting of Galectin-3 represents a highly promising strategy to combat microenvironment-mediated drug resistance in Acute Lymphoblastic Leukemia.[1][3] Preclinical data strongly support the role of Gal-3 in protecting ALL cells from chemotherapy and demonstrate that its inhibition can restore drug sensitivity.[1] The development of potent and selective Gal-3 antagonists is a critical step toward translating these findings into clinical applications.

Future research should focus on:

-

Optimizing Lead Compounds: Improving the affinity, selectivity, and pharmacokinetic properties of existing Gal-3 antagonists.[9]

-

In Vivo Studies: Evaluating the efficacy and safety of lead compounds in relevant animal models of ALL to confirm their therapeutic potential.

-

Combination Therapies: Systematically investigating the synergistic effects of Gal-3 inhibitors with a broader range of standard-of-care and novel chemotherapeutic agents.[5]

-

Biomarker Development: Identifying patient populations most likely to benefit from Gal-3 targeted therapy by developing robust biomarkers.[5][11]

By disrupting the protective niche provided by the bone marrow, Galectin-3 antagonists have the potential to become a valuable component of combination therapies, ultimately improving outcomes for patients with ALL.[5]

References

- 1. Validate User [ashpublications.org]

- 2. Galectin-3 in pre-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. B-cell precursor acute lymphoblastic leukemia and stromal cells communicate through Galectin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Galectins-1, -3 and -9 in leukemia: mechanistic insights and therapeutic translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Galectin-3 - Wikipedia [en.wikipedia.org]

- 7. Galectin-3 Release in the Bone Marrow Microenvironment Promotes Drug Resistance and Relapse in Acute Myeloid Leukemia | MDPI [mdpi.com]

- 8. Galectin-3 Release in the Bone Marrow Microenvironment Promotes Drug Resistance and Relapse in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Selective Galectin-3 Antagonists Are Cytotoxic to Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Galectin-3 as a novel biomarker for disease diagnosis and a target for therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Belapectin (GR-MD-02): A Galectin-3 Antagonist Remodeling the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, fostering immune evasion, promoting tumor growth, and facilitating metastasis. Galectin-3 (Gal-3), a β-galactoside-binding lectin, has emerged as a critical mediator within the TME, orchestrating a complex network of interactions that favor tumor progression.[1][2] Elevated expression of Gal-3 is correlated with poor prognosis in numerous cancers.[3][4] This whitepaper provides a technical overview of Belapectin (GR-MD-02), a leading Galectin-3 antagonist, and its role in reprogramming the TME. We consolidate preclinical and clinical data, detail key experimental methodologies, and visualize the complex signaling pathways involved.

Belapectin is a complex carbohydrate drug that functions by binding to Gal-3, thereby disrupting its pathological functions.[5][6] Preclinical studies have demonstrated that Belapectin, particularly in combination with immunotherapies like checkpoint inhibitors, can enhance anti-tumor immunity by modulating suppressive immune cells, increasing the infiltration and activity of effector T cells, and reducing tumor-associated fibrosis and angiogenesis.[3][7] Clinical investigations are ongoing, with early trials showing promising response rates and a favorable safety profile when Belapectin is combined with anti-PD-1 therapy in advanced malignancies.[8][9][10] This document serves as a comprehensive resource for understanding the mechanism, efficacy, and experimental validation of targeting Galectin-3 with Belapectin as a novel cancer therapeutic strategy.

The Multifaceted Role of Galectin-3 in the Tumor Microenvironment

Galectin-3 is a unique chimera-type galectin with a carbohydrate-recognition domain (CRD) and a non-lectin amino-terminal region, allowing it to form oligomers.[11] It is secreted into the extracellular space and modulates a wide array of pathological processes within the TME.

-

Immune Suppression: Extracellular Gal-3 is a potent immunomodulator. It can induce apoptosis in activated T cells, restrict T-cell receptor (TCR) mobility and signaling, and promote the expansion and suppressive function of myeloid-derived suppressor cells (MDSCs) and M2-polarized tumor-associated macrophages (TAMs).[1][3][4][5][7] This creates a profoundly immunosuppressive niche that protects the tumor from immune surveillance.

-

Angiogenesis: Gal-3 promotes the formation of new blood vessels, a process critical for tumor growth and nutrient supply.[12][13] It interacts with cell surface glycoproteins like integrin αvβ3 on endothelial cells, enhancing signaling pathways mediated by VEGF and bFGF.[13][14][15]

-

Fibrosis and Metastasis: By binding to various extracellular matrix (ECM) and cell surface components, Gal-3 facilitates cancer cell adhesion, migration, and invasion.[2][12][13] It promotes the activation of cancer-associated fibroblasts (CAFs), leading to the deposition of a dense, fibrotic stroma that acts as a physical barrier to immune cell infiltration and drug delivery.[16]

-

Tumor Cell Signaling: Intracellularly, Gal-3 can regulate signaling pathways that control cell proliferation, survival, and apoptosis, including the Ras/Raf/MEK/ERK pathway.

Belapectin (GR-MD-02): A Galectin-3 Antagonist

Belapectin is a proprietary galactoarabino-rhamnogalacturonan polysaccharide polymer that specifically targets and binds to Galectin-3, primarily in the extracellular space.[17] By binding to Gal-3 with a high affinity (Ki of 2.8 μM), Belapectin disrupts the formation of Gal-3 lattices on cell surfaces, thereby inhibiting its ability to cross-link glycoproteins and mediate its pro-tumorigenic functions.[5]

Mechanism of Action in the TME

Belapectin's primary role in oncology is to remodel the TME from an immunosuppressive to an immune-active state. Its key mechanisms include:

-

Reversal of T-Cell Suppression: By inhibiting Gal-3, Belapectin prevents the suppression of TCR signaling and reduces T-cell apoptosis, thereby restoring the function of tumor-infiltrating lymphocytes (TILs).[5][7]

-